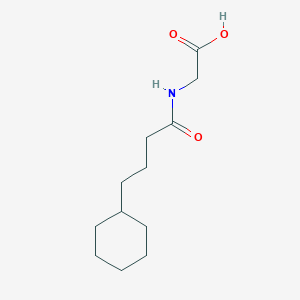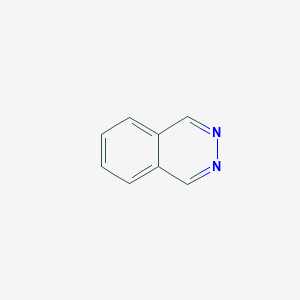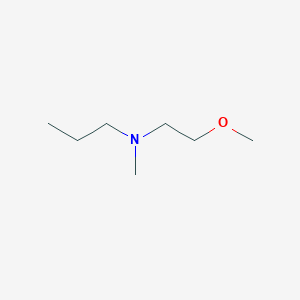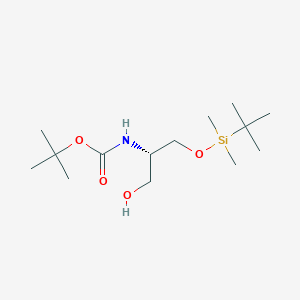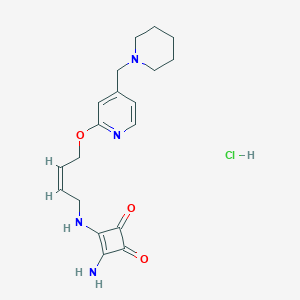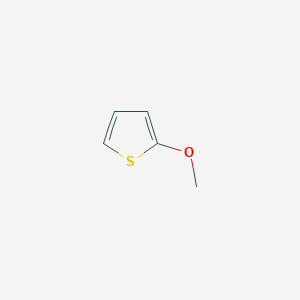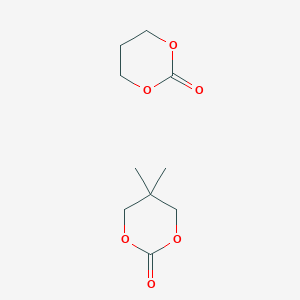
Dimethyltrimethylene carbonate-trimethylene carbonate copolymer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyltrimethylene carbonate-trimethylene carbonate copolymer, also known as P(DMTMC-TMC), is a biodegradable polymer that has gained immense attention in the field of biomedical research due to its unique properties. This copolymer has been extensively studied for its potential applications in drug delivery systems, tissue engineering, and other biomedical fields.
Wirkmechanismus
P(DMTMC-TMC) has a unique mechanism of action. The copolymer can encapsulate drugs and protect them from degradation. The copolymer can also release the drug in a controlled manner, thereby increasing the drug's efficacy. The copolymer can target specific sites by modifying the copolymer's surface with ligands or antibodies.
Biochemische Und Physiologische Effekte
P(DMTMC-TMC) is biodegradable and biocompatible. The copolymer can degrade into non-toxic products, which can be easily eliminated from the body. The copolymer has been shown to have low toxicity and does not cause any significant physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
P(DMTMC-TMC) has several advantages for lab experiments. The copolymer is easy to synthesize and can be modified to suit specific experimental requirements. The copolymer has a high loading capacity and can release the drug in a controlled manner. However, the copolymer has some limitations. The copolymer's properties can vary depending on the synthesis method and experimental conditions. The copolymer's degradation rate can also vary depending on the experimental conditions.
Zukünftige Richtungen
P(DMTMC-TMC) has several potential future directions. The copolymer can be modified to target specific sites and deliver drugs more efficiently. The copolymer can also be used in tissue engineering to create scaffolds for tissue regeneration. The copolymer can also be used in the development of implantable devices. The copolymer's properties can be further optimized to improve its performance in various biomedical applications.
Conclusion:
P(DMTMC-TMC) is a biodegradable copolymer that has shown great potential in the field of biomedical research. The copolymer can be synthesized by ring-opening polymerization of DMTMC and TMC monomers. The copolymer has a unique mechanism of action and can be used to encapsulate drugs and deliver them to specific target sites. The copolymer is biocompatible and biodegradable and has several advantages for lab experiments. The copolymer has several potential future directions, and its properties can be further optimized to improve its performance in various biomedical applications.
Synthesemethoden
P(DMTMC-TMC) can be synthesized by ring-opening polymerization of DMTMC and TMC monomers. The copolymerization of these monomers can be achieved by using various catalysts such as stannous octoate, tin(II) chloride, or triethylamine. The copolymerization reaction can be carried out in different solvents such as chloroform, toluene, or dichloromethane.
Wissenschaftliche Forschungsanwendungen
P(DMTMC-TMC) has shown great potential in the field of drug delivery systems. The copolymer can be used to encapsulate drugs and deliver them to specific target sites. The copolymer has a high loading capacity and can release the drug in a controlled manner. P(DMTMC-TMC) has been used to deliver various drugs such as anticancer drugs, antibiotics, and anti-inflammatory drugs.
Eigenschaften
CAS-Nummer |
127475-72-3 |
|---|---|
Produktname |
Dimethyltrimethylene carbonate-trimethylene carbonate copolymer |
Molekularformel |
C10H16O6 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
5,5-dimethyl-1,3-dioxan-2-one;1,3-dioxan-2-one |
InChI |
InChI=1S/C6H10O3.C4H6O3/c1-6(2)3-8-5(7)9-4-6;5-4-6-2-1-3-7-4/h3-4H2,1-2H3;1-3H2 |
InChI-Schlüssel |
ONGWYGHSZMBMGR-UHFFFAOYSA-N |
SMILES |
CC1(COC(=O)OC1)C.C1COC(=O)OC1 |
Kanonische SMILES |
CC1(COC(=O)OC1)C.C1COC(=O)OC1 |
Synonyme |
dimethyltrimethylene carbonate-trimethylene carbonate copolymer DMTMC-TMC copolyme |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



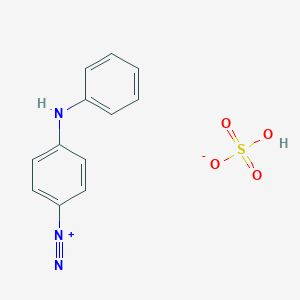
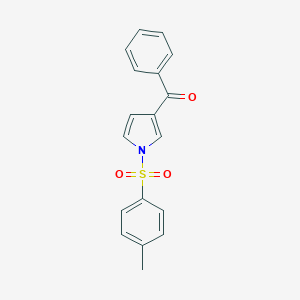
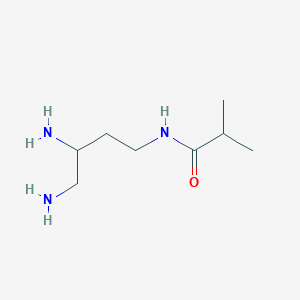
![1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone](/img/structure/B143722.png)
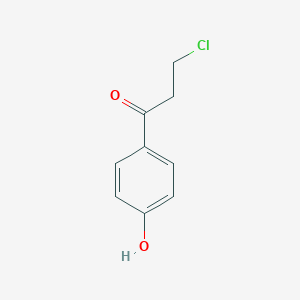
![(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B143724.png)
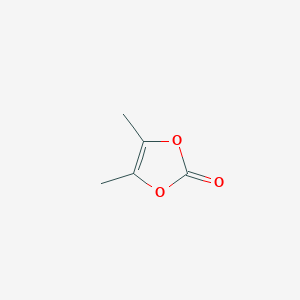
![1H-Pyrrolo[2,3-b]pyridine-2,3-dione, 3-oxime](/img/structure/B143728.png)
